REACTION_CXSMILES
|
NC(N)=O.[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16]>>[C:15]1([NH2:16])[N:17]=[C:18]([NH2:19])[N:20]=[C:21]([NH2:22])[N:14]=1.[C:6]1([NH:8][C:9](=[O:10])[NH:11][C:12](=[O:13])[NH:5]1)=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
polyol-melamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC(N)=O.[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16]>>[C:15]1([NH2:16])[N:17]=[C:18]([NH2:19])[N:20]=[C:21]([NH2:22])[N:14]=1.[C:6]1([NH:8][C:9](=[O:10])[NH:11][C:12](=[O:13])[NH:5]1)=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
polyol-melamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(N)N=C(N)N=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |